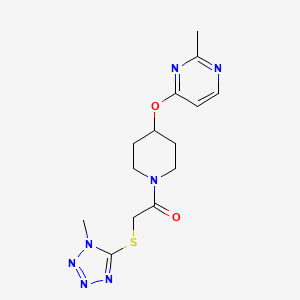
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H19N7O2S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{17}N_{5}O_{1}S
- CAS Number : 401936-27-4
Structural Features
The compound includes:
- A tetrazole ring, which is known for its diverse biological activities.
- A piperidine moiety that may contribute to its interaction with biological targets.
- A pyrimidine derivative, enhancing its pharmacological profile.
Antitumor Activity
Research indicates that compounds containing tetrazole and pyrimidine rings exhibit significant antitumor properties. For instance, derivatives of tetrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar structures against breast cancer cell lines, demonstrating their potential in chemotherapy regimens .
Antimicrobial Properties
Tetrazole derivatives are also noted for their antimicrobial activity. The presence of the thioether group in the compound may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of bacterial growth. Studies have reported that such compounds can act against a broad spectrum of pathogens, including resistant strains .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds with tetrazole and thioether functionalities may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : The piperidine structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways .
- DNA Interaction : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication and transcription processes.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profiles is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics; however, detailed PK studies are necessary to ascertain bioavailability and metabolic pathways.
Study 1: Anticancer Activity in vitro
A recent study investigated the anticancer effects of a related tetrazole compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 5 µM. Apoptosis assays indicated that the mechanism involved mitochondrial pathway activation .
Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of similar tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antibacterial activity .
Data Summary Table
Propiedades
IUPAC Name |
1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-10-15-6-3-12(16-10)23-11-4-7-21(8-5-11)13(22)9-24-14-17-18-19-20(14)2/h3,6,11H,4-5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSPMJLFBOYCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













